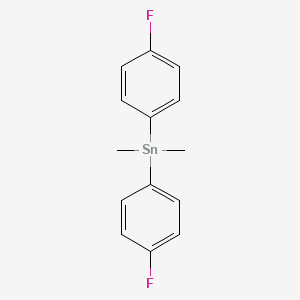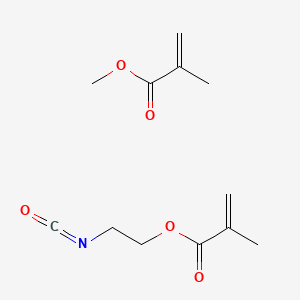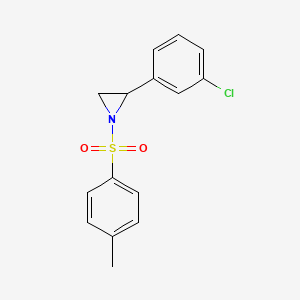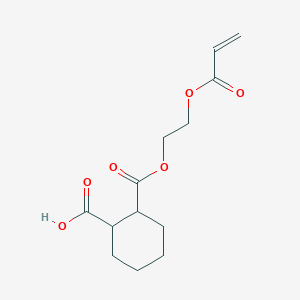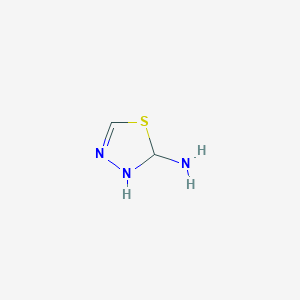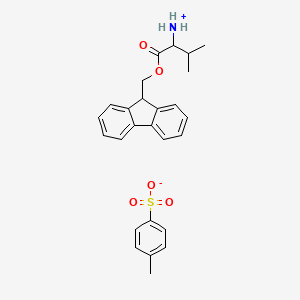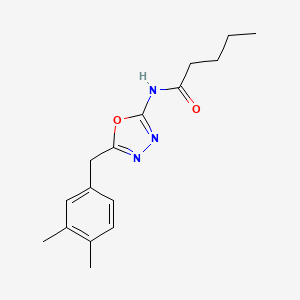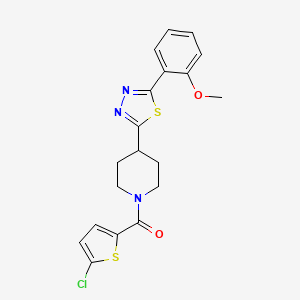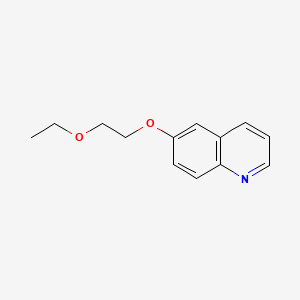
6-(2-Ethoxyethoxy)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 6-(2-Ethoxyethoxy)quinoline, can be achieved through various methods. One common approach involves the use of o-aminothiophenol and 1,3-ynone under mild conditions, catalyzed by zirconocene amino acid complex and iodine . This method involves a sequential addition and desulfurative cyclization process.
Industrial Production Methods: Industrial production of quinoline derivatives often employs green and sustainable methods. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity due to their efficiency and environmental benefits .
Análisis De Reacciones Químicas
Types of Reactions: 6-(2-Ethoxyethoxy)quinoline can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the desired product.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline compounds.
Aplicaciones Científicas De Investigación
6-(2-Ethoxyethoxy)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-(2-Ethoxyethoxy)quinoline involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to bind to DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication in bacteria . This binding stabilizes the enzyme-DNA complex, leading to the inhibition of bacterial growth and cell death.
Comparación Con Compuestos Similares
Quinoline: The parent compound with a simpler structure.
Chloroquine: An antimalarial drug with a similar quinoline core.
Ciprofloxacin: An antibiotic that also targets DNA gyrase and topoisomerase IV.
Uniqueness: 6-(2-Ethoxyethoxy)quinoline stands out due to its unique ethoxyethoxy group, which can enhance its solubility and potentially modify its biological activity compared to other quinoline derivatives .
Propiedades
Fórmula molecular |
C13H15NO2 |
|---|---|
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
6-(2-ethoxyethoxy)quinoline |
InChI |
InChI=1S/C13H15NO2/c1-2-15-8-9-16-12-5-6-13-11(10-12)4-3-7-14-13/h3-7,10H,2,8-9H2,1H3 |
Clave InChI |
XGUAZUPMBLKVDX-UHFFFAOYSA-N |
SMILES canónico |
CCOCCOC1=CC2=C(C=C1)N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


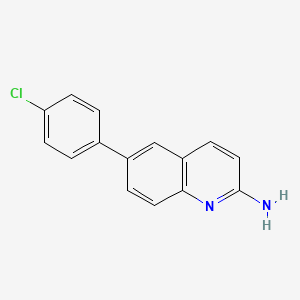
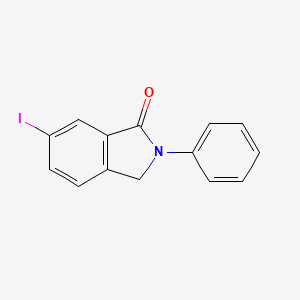

![N-hydroxy-4-[4-(4-hydroxybut-2-ynoxy)phenyl]sulfonyl-2,2-dimethylthiomorpholine-3-carboxamide](/img/structure/B14129185.png)
